![molecular formula C19H18N2O3 B2897931 3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-63-7](/img/structure/B2897931.png)
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a methoxy group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. The presence of the methoxy and benzamide groups could also influence its overall polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and methoxy groups could enhance its solubility in certain solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly if it shares similar structural features with active indole derivatives.
Anti-inflammatory Activity
The indole nucleus is found in many synthetic drug molecules that possess anti-inflammatory effects. By virtue of its indole derivative nature, the compound may also serve as a lead compound in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial in cancer treatment. The structural complexity of the compound could be explored for its potential to interact with specific cancer cell receptors .
Antioxidant Activity
The indole scaffold is associated with antioxidant activities, which are crucial in protecting cells from oxidative stress. Research into the antioxidant potential of this compound could lead to its application in preventing or treating diseases caused by oxidative damage .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties, making them useful in combating bacterial infections. The compound could be studied for its efficacy against various bacterial strains .
Antidiabetic Activity
Some indole derivatives have shown promise in the treatment of diabetes. The compound could be investigated for its potential to modulate blood sugar levels or enhance insulin sensitivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-4-2-3-14(11-16)19(23)20-15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h2-4,9-11H,5-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZLHQOYAAHFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
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